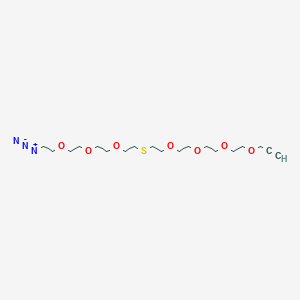

Azido-PEG3-S-PEG4-propargyl

描述

The exact mass of the compound this compound is 449.21957164 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O7S/c1-2-4-23-6-8-25-10-11-27-13-15-29-17-19-30-18-16-28-14-12-26-9-7-24-5-3-21-22-20/h1H,3-19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUGRHVDODLKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189333 |

Source

|

| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055041-24-0 |

Source

|

| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG3-S-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-S-PEG4-propargyl is a heterobifunctional crosslinker integral to the advancement of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule facilitates the linkage of a target protein binder and an E3 ligase ligand.[1] Its distinct architecture, featuring a central thioether bond flanked by polyethylene glycol (PEG) chains of defined lengths and terminated with azide and propargyl functional groups, imparts a unique combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization and application, and visual workflows to aid in its practical implementation in research and development.

Core Physicochemical Properties

This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. The presence of the PEG spacer enhances its aqueous solubility, a critical factor for its application in biological systems.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₃₅N₃O₇S | [3] |

| Molecular Weight | 449.56 g/mol | [3] |

| Exact Mass | 449.2196 u | [3] |

| CAS Number | 2055041-24-0 | [1] |

| Appearance | White to off-white solid or viscous liquid | [4] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. | [4] |

| Storage | Recommended storage at -20°C for long-term stability. | [4] |

Reactivity and Stability

The terminal azide and propargyl groups are designed for highly specific "click chemistry" reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This reaction forms a stable triazole linkage.[6]

-

Azide Group: Stable under most physiological conditions, it selectively reacts with terminal alkynes in the presence of a copper(I) catalyst.[5]

-

Propargyl Group (Alkyne): Also stable under physiological conditions, it readily participates in CuAAC reactions with azide-functionalized molecules.[7]

-

Thioether Linkage: Generally stable, though consideration should be given to potentially harsh oxidative or reductive conditions that could affect its integrity.[8]

-

PEG Backbone: The polyethylene glycol chains are hydrophilic and biochemically stable, contributing to the overall stability and solubility of the molecule in aqueous environments.[9] PEG solutions are most stable when stored frozen (-20°C) or refrigerated (4°C) and protected from light and oxygen.[10]

Experimental Protocols

Characterization Techniques

NMR is a fundamental technique for confirming the structure and purity of this compound.

-

¹H NMR: Expected signals would include characteristic peaks for the PEG backbone protons (typically a broad multiplet around 3.6 ppm), as well as distinct signals for the protons adjacent to the azide, thioether, and propargyl groups.

-

¹³C NMR: The carbon spectrum would show the characteristic PEG backbone signal (around 70 ppm) and specific resonances for the carbons of the terminal functional groups and those adjacent to the sulfur atom.

A representative ¹H NMR spectrum of a similar azide-functionalized PEG compound shows the azide-adjacent methylene protons at approximately 3.4 ppm and the PEG backbone as a multiplet centered around 3.6 ppm.[11]

HPLC is employed to assess the purity of the linker. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often used.[12]

-

Method: Reversed-Phase HPLC (RP-HPLC) is a common method for separating PEGylated compounds.

-

Column: A C18 or C8 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA), is used.

-

Detection: ELSD, CAD, or Mass Spectrometry (MS).

MS is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules. The resulting spectrum should show a prominent ion corresponding to the calculated exact mass.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general guideline for using this compound in a click chemistry reaction. Optimization may be required for specific substrates.[13]

Materials:

-

This compound

-

Azide- or Alkyne-functionalized binding molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Degassed solvents

Procedure:

-

Prepare stock solutions of all reagents in degassed solvents.

-

In a reaction vessel, combine the azide- or alkyne-functionalized molecule and a slight molar excess of this compound in the reaction buffer.

-

In a separate tube, pre-mix the CuSO₄ and the ligand (THPTA for aqueous reactions, TBTA for organic solvents).

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours, or until completion, which can be monitored by HPLC-MS.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

Application in PROTAC Synthesis and Mechanism of Action

This compound serves as a flexible linker in the construction of PROTACs. The linker's length and composition are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[14]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step sequential click chemistry approach.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC molecule engages both the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein by the proteasome.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]

- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. rsc.org [rsc.org]

- 12. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 13. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 14. precisepeg.com [precisepeg.com]

Unlocking Targeted Protein Degradation: A Technical Guide to the Azido-PEG3-S-PEG4-propargyl Linker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the Azido-PEG3-S-PEG4-propargyl linker, a critical tool in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, function, and application, providing quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to illuminate its role in targeted protein degradation.

Introduction: The Role of Linkers in Targeted Therapeutics

The this compound linker is a heterobifunctional molecule designed for bioconjugation, the process of linking two molecules to create a new entity with combined functionalities. It features two key reactive groups: an azide (-N3) and a propargyl group (a terminal alkyne). These are connected by a flexible and hydrophilic polyethylene glycol (PEG) chain that also incorporates a thioether (-S-) linkage.

This specific architecture makes it an ideal component in the construction of PROTACs. PROTACs are revolutionary molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker, far from being a simple spacer, plays a crucial role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3]

Core Mechanism of Action: Facilitating Protein Degradation

The primary mechanism of action of the this compound linker is to covalently connect a target protein ligand to an E3 ligase ligand through "click chemistry". The azide and propargyl groups are perfect partners for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole ring.[4]

Once assembled into a PROTAC, the linker facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein disposal system. This process is catalytic, as the PROTAC is released after degradation and can induce the degradation of multiple target protein molecules.

The PEG component of the linker enhances the solubility and bioavailability of the often large and hydrophobic PROTAC molecule.[3] The thioether linkage can contribute to the overall conformational flexibility of the linker, which is critical for achieving an optimal orientation of the target protein and E3 ligase for efficient ubiquitination.

Quantitative Data: The Impact of PEG Linkers on PROTAC Efficacy

The following table summarizes representative data from studies on PROTACs targeting different proteins, illustrating the critical role of linker length and composition. It is important to note that the optimal linker length is target-dependent and must be determined empirically.

| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BTK | IAP | Propargyl-PEG4-acid | ~15 | 200 | Not Reported | [5] |

This data is representative of PROTACs with PEG-based linkers and is intended for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using the this compound linker and the subsequent evaluation of its protein degradation activity.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized E3 ligase ligand to an alkyne-functionalized target protein ligand using the this compound linker as a scaffold.

Materials:

-

Azide-functionalized E3 ligase ligand

-

Alkyne-functionalized target protein ligand

-

This compound linker

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvent (e.g., DMSO, t-BuOH/water)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Preparation of Ligands: Synthesize or procure the azide-functionalized E3 ligase ligand and the alkyne-functionalized target protein ligand.

-

Click Reaction Setup:

-

In a suitable reaction vessel, dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the this compound linker (1.1 eq) in the chosen solvent system.

-

In a separate tube, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using THPTA, pre-mix the CuSO4 with THPTA before adding the sodium ascorbate.

-

-

Reaction: Add the copper/ascorbate solution to the mixture of the alkyne-ligand and the linker.

-

Monitoring: Stir the reaction at room temperature and monitor its progress using LC-MS. The reaction is typically complete within 2-8 hours.

-

Second Click Reaction: Once the first reaction is complete, add the azide-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

-

Purification: Upon completion of the second click reaction, dilute the mixture with water and extract the PROTAC product. Purify the final PROTAC compound using preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane extensively.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of degradation.[6]

-

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the this compound linker.

Caption: PROTAC Mechanism of Action.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental Workflow for PROTAC Evaluation.

References

The Thioether Bridge: An In-Depth Technical Guide to Azido-PEG-S-PEG Linkers in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG-S-PEG linkers, focusing on the critical role of the central thioether bond. These heterobifunctional linkers are integral to the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). By combining the stability of a thioether linkage with the versatile reactivity of an azide group and the advantageous physicochemical properties of polyethylene glycol (PEG), these linkers offer a robust platform for creating next-generation therapeutics.

Core Principles of Azido-PEG-S-PEG Linkers

Azido-PEG-S-PEG linkers are composed of three key components, each contributing unique and essential properties to the final bioconjugate:

-

Azido (N₃) Group: This terminal functional group is the reactive handle for "click chemistry." It allows for highly efficient and specific covalent bond formation with alkyne-containing molecules under mild, biocompatible conditions. This bioorthogonal reaction is fundamental for attaching the linker to payloads, imaging agents, or other molecules of interest with high precision.

-

Polyethylene Glycol (PEG) Chains: The PEG segments flanking the central sulfur atom impart several beneficial characteristics. They enhance the hydrophilicity and solubility of the entire construct, which is often crucial for overcoming the poor solubility of many cytotoxic payloads or protein ligands. Furthermore, PEG chains can increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life and shielding it from proteolytic degradation and immunogenic responses.[1][2] The flexibility of the PEG chains also provides an optimal spatial arrangement between the two conjugated entities.[]

-

Thioether (-S-) Bond: The central thioether linkage serves as a stable, non-cleavable bridge connecting the two PEG arms.[4] Unlike more labile linkers such as disulfides or hydrazones, the thioether bond is resistant to cleavage under physiological conditions, ensuring the integrity of the bioconjugate in systemic circulation.[5][6] This stability is a key attribute for applications where the payload should only be released upon the complete degradation of the carrier molecule, such as an antibody in an ADC, within the lysosome.[7]

The thioether group, being more hydrophobic than the ether units of the PEG backbone, can subtly influence the linker's overall properties.[8] This can affect its conformation and interaction with biological membranes. Additionally, the sulfur atom is susceptible to oxidation to form a more hydrophilic sulfoxide, a property that could potentially be exploited in redox-sensitive drug delivery systems.[8]

Quantitative Data on Linker Stability

The choice of linker is critical in determining the stability and pharmacokinetic profile of a bioconjugate. Thioether linkers are known for their high stability in plasma compared to cleavable alternatives like disulfide linkers.

| Linker Type | Bond | Stability in Human Plasma | Typical Half-Life (t½) | Primary Cleavage Mechanism | Reference |

| Thioether | C-S-C | High | > 7 days | Proteolytic degradation of the entire conjugate | [9] |

| Disulfide | S-S | Moderate to Low | Hours to a few days | Reduction by glutathione (GSH) and other thiols | [10] |

| Hydrazone | C=N-N | Low (pH-sensitive) | Hours at physiological pH | Acid-catalyzed hydrolysis in endosomes/lysosomes | [6] |

| Peptide (e.g., Val-Cit) | Amide | High in plasma, low in lysosomes | ~230 days (in plasma) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | [10] |

Note: Half-life values are approximate and can be significantly influenced by the specific molecular context, conjugation site, and local microenvironment.

Experimental Protocols

Proposed Synthesis of an Azido-PEG-S-PEG-Carboxylic Acid Linker

This protocol describes a plausible multi-step synthesis for a heterobifunctional Azido-PEGn-S-PEGm-COOH linker, based on established chemical reactions for PEG modification.

Step 1: Synthesis of α-azido-ω-tosyl-PEG (N₃-PEGn-OTs)

-

Dissolve α-azido-ω-hydroxy-PEG (N₃-PEGn-OH) (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel to yield N₃-PEGn-OTs.

Step 2: Synthesis of α-thiol-ω-carboxy-PEG (HS-PEGm-COOH)

-

Dissolve α-tert-butylthio-ω-hydroxy-PEG (t-BuS-PEGm-OH) (1 equivalent) in anhydrous DCM.

-

Follow a similar procedure as in Step 1, reacting with a suitable protected carboxylic acid anhydride to form the ester, followed by deprotection of the acid and the thiol group according to established methods. A more direct route involves starting with a commercially available HS-PEGm-COOH.

Step 3: Formation of the Thioether Linkage

-

Dissolve HS-PEGm-COOH (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF) under an inert atmosphere.

-

Add a non-nucleophilic base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C to deprotonate the thiol, forming the thiolate.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of N₃-PEGn-OTs (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the formation of the thioether-linked product by LC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, Azido-PEGn-S-PEGm-COOH, by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Bioconjugation via Click Chemistry

This protocol outlines the conjugation of the azido-terminated linker to an alkyne-functionalized payload using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Dissolve the alkyne-functionalized payload (1 equivalent) and the Azido-PEG-S-PEG linker (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) (e.g., 100 mM in water) and a reducing agent like sodium ascorbate (e.g., 1 M in water).

-

Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 equivalents.

-

If desired, add a copper-chelating ligand such as THPTA or TBTA (0.5 equivalents) to stabilize the Cu(I) catalyst.

-

Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 0.5-1 equivalent.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

-

Upon completion, purify the resulting conjugate using preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.

Characterization of the Bioconjugate

A thorough characterization is essential to ensure the quality, purity, and desired properties of the final bioconjugate.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-QTOF) to confirm the exact mass of the bioconjugate, verifying the successful conjugation. For larger conjugates like ADCs, this can also determine the drug-to-antibody ratio (DAR).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the linker and the formation of the triazole ring after click chemistry.[12]

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to detect any aggregation or fragmentation.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A combination of liquid chromatography with mass spectrometry is a powerful tool for analyzing the purity of the conjugate and for stability studies, such as monitoring its degradation in plasma over time.[13][14][15][16][17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PROTAC-mediated protein degradation pathway.

Caption: ADC internalization and payload release.

Caption: Proposed synthesis of Azido-PEG-S-PEG linker.

Caption: Analytical workflow for bioconjugate QC.

Conclusion

Azido-PEG-S-PEG linkers represent a highly valuable class of tools for the construction of advanced biotherapeutics. The central thioether bond provides exceptional stability, ensuring that the conjugate remains intact in circulation and minimizes premature payload release, thereby enhancing the therapeutic window.[][5] The terminal azide group allows for precise, bioorthogonal conjugation via click chemistry, while the PEG chains improve solubility and pharmacokinetic properties. This in-depth guide provides the foundational knowledge, quantitative context, and detailed protocols necessary for researchers to effectively synthesize, utilize, and characterize these powerful linkers in the development of next-generation ADCs, PROTACs, and other targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. adcreview.com [adcreview.com]

- 7. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of PEG‐Polycycloether Block Copolymers: Poloxamer Mimics Containing a Rigid Helical Block - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]

- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. sciex.com [sciex.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Introduction to PROTACs and the Central Role of the Bifunctional Linker

An in-depth technical guide to understanding bifunctional linkers for PROTAC development, prepared for researchers, scientists, and drug development professionals.

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a passive spacer; it is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome. The linker's length, composition, rigidity, and attachment points all play a crucial role in dictating the PROTAC's biological activity, solubility, and pharmacokinetic properties.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs hijack the ubiquitin-proteasome system (UPS) to induce targeted protein degradation. The following diagram illustrates the catalytic cycle of a PROTAC.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Impact of Linker Properties on PROTAC Activity

The physicochemical properties of the linker have a profound impact on the potency and overall developability of a PROTAC. Key linker characteristics that are optimized during PROTAC development include its length, composition, and the position of its attachment to the two ligands.

Linker Length

The length of the linker is a critical parameter that governs the formation of a productive ternary complex. An optimal linker length allows for the necessary protein-protein interactions between the target and the E3 ligase.

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Alkyl Chain | 8 | 15 | >90 | |

| BRD4 | Alkyl Chain | 12 | 5 | >95 | |

| BRD4 | Alkyl Chain | 16 | 25 | >90 | |

| ERRα | PEG | 11 | 25 | ~90 | |

| ERRα | PEG | 15 | 3 | >95 | |

| ERRα | PEG | 18 | 10 | >95 |

Linker Composition

The composition of the linker influences the PROTAC's solubility, cell permeability, and pharmacokinetic properties. Common linker compositions include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes or piperazines.

| Linker Composition | Key Properties | Advantages | Disadvantages |

| Alkyl Chains | Hydrophobic, flexible | Simple to synthesize, can provide optimal length | Poor solubility, potential for off-target interactions |

| PEG Chains | Hydrophilic, flexible | Improved solubility and cell permeability | Can be metabolically unstable |

| Rigid Linkers | Constrained conformation | Can pre-organize the PROTAC for optimal binding, may improve selectivity | More challenging to synthesize |

Linker Attachment Points

The vector and position of the linker's attachment to both the target-binding ligand and the E3 ligase ligand are crucial. An improper attachment point can disrupt the binding of either ligand to its respective protein, thereby abrogating the PROTAC's activity.

Experimental Protocols for PROTAC Development

A variety of biochemical and cellular assays are employed to characterize and optimize PROTACs.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to quantify the cooperativity of ternary complex formation.

Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.

-

Methodology:

-

Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.

-

Inject the E3 ligase at various concentrations over the sensor surface in the presence and absence of the PROTAC.

-

Measure the association and dissociation rates to determine the binding affinities (KD).

-

Calculate the cooperativity factor (α) by comparing the binding affinity of the E3 ligase to the target protein in the presence and absence of the PROTAC. An α value greater than 1 indicates positive cooperativity.

-

In-Vitro Protein Degradation Assays

These assays are used to confirm that the PROTAC induces the degradation of the target protein.

Western Blotting

-

Objective: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

-

Methodology:

-

Culture cells in appropriate media and treat with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.

-

PROTAC Development Workflow

The development of a novel PROTAC is a systematic process that involves several stages, from initial design to in vivo validation.

Caption: A generalized workflow for the development of PROTAC degraders.

Conclusion

The bifunctional linker is a critical component of a PROTAC that significantly influences its biological activity and therapeutic potential. A deep understanding of how linker length, composition, and attachment points affect ternary complex formation and stability is essential for the rational design of effective and drug-like PROTACs. The systematic evaluation of these linker properties using a suite of biochemical and cellular assays is a key step in the development of this exciting new class of medicines.

The Crucial Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules offer a novel approach to targeting disease-causing proteins by harnessing the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate its complete removal from the cell.[4]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI.[6] This polyubiquitin tag acts as a signal for the 26S proteasome to recognize and degrade the target protein.[7]

The Linker: More Than Just a Spacer

The linker component of a PROTAC is far from being a passive tether. Its chemical composition, length, and attachment points are critical determinants of a PROTAC's efficacy and drug-like properties.[2][8] The linker plays a pivotal role in optimizing the formation and stability of the ternary complex, which directly impacts the efficiency of protein degradation.[9] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, such as its solubility and cell permeability.[1][10]

Polyethylene Glycol (PEG) Chains as PROTAC Linkers

Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) chains are the most prevalent.[1] Statistical analysis of published degrader structures reveals that approximately 55% incorporate PEG motifs in their linkers.[1] The popularity of PEG linkers stems from their favorable properties:

-

Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units improves the aqueous solubility of often lipophilic PROTAC molecules.[11][12]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.

-

Tunable Length: The length of the PEG chain can be easily and systematically varied, allowing for precise optimization of the distance between the POI and the E3 ligase.[11]

-

Flexibility: The flexibility of PEG linkers can be advantageous in facilitating the formation of a productive ternary complex.[13]

The strategic incorporation of PEG chains into the linker can therefore address some of the key challenges in PROTAC development, such as poor solubility and suboptimal degradation efficiency.

Quantitative Analysis of PEGylated PROTACs

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies on PROTACs targeting different proteins, illustrating the effect of PEG linker length on their degradation potency and physicochemical properties.

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 Degrader Series 1 | BRD4 | Pomalidomide (CRBN) | 0 PEG units | <500 | >90 | H661 | [14] |

| BRD4 | Pomalidomide (CRBN) | 1 PEG unit | >5000 | ~50 | H661 | [14] | |

| BRD4 | Pomalidomide (CRBN) | 2 PEG units | >5000 | ~60 | H661 | [14] | |

| BRD4 | Pomalidomide (CRBN) | 4-5 PEG units | <500 | >90 | H661 | [1] | |

| BRD4 Degrader Series 2 | BRD4 | VHL Ligand | 2 PEG units (MZ1) | - | - | - | [1] |

| TBK1 Degrader Series | TBK1 | VHL Ligand | < 12 atoms | No degradation | - | - | [1][15] |

| TBK1 | VHL Ligand | 21 atoms (PEG/alkyl) | 3 | 96 | - | [1][15] | |

| TBK1 | VHL Ligand | 29 atoms (PEG/alkyl) | 292 | 76 | - | [1][15] | |

| BTK Degrader Series | BTK | Pomalidomide (CRBN) | < 4 PEG units | Impaired degradation | - | Ramos | [1] |

| BTK | Pomalidomide (CRBN) | ≥ 4 PEG units | 1-40 | - | Ramos | [1] |

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| VHL-based PROTAC 1 | Alkyl linker | - | - | - | - | - | 0.002 | [16] |

| VHL-based PROTAC 2 | 1 PEG unit | - | - | - | - | - | 0.005 | [16] |

| VHL-based PROTAC 3 | 2 PEG units | - | - | - | - | - | 0.6 | [17] |

| VHL-based PROTAC 4 | 3 PEG units | - | - | - | - | - | 0.03 | [17] |

| VHL-based PROTAC 5 | 4 PEG units | - | - | - | - | - | - | [16] |

| BRD4 PROTAC (1) | - | High | High | High | High | High | Low | [10] |

| BRD4 PROTAC (2) | PEG-based | High | High | High | High | High | Intermediate | [10] |

| BRD4 PROTAC (3) | Rigidified PEG-based | High | High | High | High | High | High | [10] |

Experimental Protocols

General Synthesis of a PEGylated PROTAC

The synthesis of a PROTAC with a PEG linker typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker. Common coupling strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Materials:

-

POI ligand with a suitable functional group (e.g., carboxylic acid, amine, alkyne, or azide)

-

E3 ligase ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne, or azide)

-

Bifunctional PEG linker (e.g., H₂N-PEGn-COOH, N₃-PEGn-COOH)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Copper(I) catalyst (for click chemistry, e.g., CuSO₄ and sodium ascorbate)

-

Solvents (e.g., DMF, DCM, DMSO)

-

Purification supplies (e.g., HPLC, silica gel chromatography)

Procedure (Amide Coupling Example):

-

First Coupling Step:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide derivative with a free amine) and the bifunctional PEG linker (e.g., HOOC-PEGn-N₃) in an appropriate solvent such as DMF.

-

Add the coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Coupling Step (Amide Coupling):

-

Dissolve the purified E3 ligase-linker intermediate and the POI ligand (with a free amine) in a suitable solvent.

-

Add coupling reagents and a base.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC product by preparative HPLC.

-

Procedure (Click Chemistry Example):

-

First Coupling Step (as above).

-

Second Coupling Step (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

-

Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC and to determine the DC50 and Dmax values.[4][18][19]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system and densitometry software

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.[20][21][22]

Materials:

-

PAMPA plate (e.g., 96-well filter plate)

-

Acceptor plate

-

Phospholipid solution (e.g., lecithin in dodecane)

-

PROTAC compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS/MS system for analysis

Procedure:

-

Membrane Coating: Coat the filter of the PAMPA plate with the phospholipid solution.

-

Compound Addition: Add the PROTAC solution in PBS to the donor wells of the PAMPA plate.

-

Assay Assembly: Place the filter plate onto the acceptor plate containing fresh PBS.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).

-

Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_equilibrium)

Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Signaling Pathway and Experimental Workflow Diagrams

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are a cornerstone of modern PROTAC design, offering a versatile and effective means to optimize the physicochemical and pharmacological properties of these novel therapeutic agents. The length of the PEG chain is a critical parameter that must be carefully tuned to achieve potent and selective protein degradation. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of next-generation PROTACs. As our understanding of the complex interplay between linker composition, ternary complex formation, and cellular permeability continues to grow, so too will our ability to develop highly effective PROTAC-based therapies for a wide range of diseases.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 13. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. ptglab.com [ptglab.com]

- 20. benchchem.com [benchchem.com]

- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 22. tandfonline.com [tandfonline.com]

Solubility Profile of Azido-PEG3-S-PEG4-propargyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility profile of Azido-PEG3-S-PEG4-propargyl, a heterobifunctional polyethylene glycol (PEG) linker. Due to the absence of specific quantitative solubility data in publicly available literature for this exact molecule, this guide focuses on the general solubility characteristics of PEGylated compounds and provides a detailed experimental protocol for determining its precise solubility profile.

Introduction to this compound

This compound is a bifunctional linker molecule increasingly utilized in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features an azide group and a propargyl group, enabling covalent linkage to two different molecular entities via "click chemistry." The polyethylene glycol (PEG) backbone is a critical component that influences the molecule's physicochemical properties, most notably its solubility. The PEG moiety is known to enhance the water solubility, biocompatibility, and flexibility of the molecules it is conjugated to.[1][2][3]

Qualitative Solubility Profile

Based on the general properties of PEG linkers, a qualitative solubility profile for this compound can be predicted. PEGylated compounds are known for their solubility in a wide range of solvents.[4] The hydrophilic nature of the PEG chain generally imparts good solubility in aqueous solutions, while the overall molecule often retains solubility in many common organic solvents.[5]

Below is a table summarizing the expected qualitative solubility in common laboratory solvents.

| Solvent Class | Solvent Name | Expected Solubility | Rationale |

| Aqueous | Water | Soluble | The hydrophilic PEG backbone enhances solubility in aqueous media.[5] |

| Phosphate-Buffered Saline (PBS) | Soluble | Similar to water; commonly used for biological applications. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic molecules, including PEGylated compounds.[4] |

| Dimethylformamide (DMF) | Soluble | Frequently used for dissolving PEG linkers and for conjugation reactions.[4] | |

| Acetonitrile (ACN) | Soluble | Often used in reversed-phase chromatography for such molecules. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A common organic solvent for PEG-containing molecules.[4] |

| Chloroform | Soluble | Similar to DCM in its ability to dissolve PEGylated compounds.[4] | |

| Alcohols | Methanol | Soluble | PEG chains are generally soluble in lower-alcohols. |

| Ethanol | Soluble | Similar to methanol. | |

| Non-polar | Toluene | Less Soluble | PEG solubility is generally lower in non-polar aromatic solvents.[4] |

| Hexanes | Insoluble | As a highly non-polar solvent, it is not expected to dissolve the polar PEGylated molecule. | |

| Ethers | Diethyl Ether | Insoluble | PEG compounds are generally not soluble in diethyl ether.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol is adapted for the analysis of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, DMSO, DMF, DCM, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity. For aqueous buffers like PBS, ensure the pH is accurately adjusted.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess amount of solid this compound to each vial to create a saturated solution. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[6]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully collect the supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a calibrated HPLC method to generate a standard curve.

-

Analyze the filtered supernatant from the solubility experiment under the same HPLC conditions.

-

Determine the concentration of this compound in the supernatant by interpolating from the standard curve. This concentration represents the equilibrium solubility.

-

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

References

- 1. heterobifunctional pegs [jenkemusa.com]

- 2. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]

- 3. Heterobifunctional PEG [jenkemusa.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

The Strategic Application of Azido-PEG3-S-PEG4-propargyl in Proteolysis-Targeting Chimera (PROTAC) Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3] Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence due to their ability to enhance solubility and modulate pharmacokinetics.[4]

This technical guide provides an in-depth overview of a specific PEG-based linker, Azido-PEG3-S-PEG4-propargyl , for the synthesis of PROTACs. We will delve into its commercial availability, its role in PROTAC design, and provide detailed experimental protocols for its application.

Commercial Availability and Physicochemical Properties

This compound is a commercially available heterobifunctional linker designed for use in "click chemistry" applications, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Several chemical suppliers offer this reagent, ensuring its accessibility for research and development.

Below is a summary of its key physicochemical properties, which are crucial for computational modeling and experimental design in PROTAC development.

| Property | Value | Source |

| CAS Number | 2055041-24-0 | ChemSrc |

| Molecular Formula | C₁₉H₃₅N₃O₇S | ChemSrc |

| Molecular Weight | 449.56 g/mol | ChemSrc |

| Appearance | Solid or oil | Supplier dependent |

| Solubility | Soluble in DMSO, DMF | Supplier dependent |

| Storage Temperature | -20°C | Supplier dependent |

The Role of this compound in PROTAC Design

This compound serves as a flexible linker to connect the POI-binding ligand and the E3 ligase ligand. Its structure incorporates several key features:

-

PEG Chains (PEG3 and PEG4): The polyethylene glycol units enhance the hydrophilicity of the resulting PROTAC molecule. This is particularly advantageous as many POI and E3 ligase ligands are hydrophobic, and the overall PROTAC molecule can be large and prone to poor solubility.[5] Improved solubility can lead to better handling, formulation, and potentially improved oral absorption.[4] The flexibility of the PEG chains also allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.

-

Thioether Linkage (-S-): The thioether bond provides stability and a degree of flexibility within the linker.

-

Azide (-N₃) and Propargyl (-C≡CH) Groups: These terminal functional groups are specifically designed for the highly efficient and bio-orthogonal CuAAC reaction.[2] This "click chemistry" approach allows for the straightforward and high-yielding conjugation of the linker to appropriately functionalized POI and E3 ligase ligands, simplifying the synthesis of the final PROTAC molecule.

The length and composition of the PEG linker are critical determinants of a PROTAC's biological activity. The following table, compiled from publicly available research, illustrates the impact of PEG linker length on the physicochemical properties and degradation efficiency of representative PROTACs. While this data is not specific to this compound, it provides valuable insights into the general trends observed with PEG linkers.

| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (10⁻⁶ cm/s) |

| BRD4 Degrader A | Alkyl Chain | ~750 | 4.5 | 150 | >1000 | <20 | 2.5 |

| BRD4 Degrader B | PEG2 | ~840 | 3.8 | 180 | 500 | 55 | 1.8 |

| BRD4 Degrader C | PEG4 | ~930 | 3.1 | 210 | 250 | 70 | 1.1 |

| SMARCA2 Degrader | PEG Linker | ~950 | 2.8 | 193 | 300 | 65 | 1.1 |

Data is illustrative and compiled from various sources in the literature.[2] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; DC₅₀, concentration for 50% degradation; Dₘₐₓ, maximum degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Synthesis of Ligand-Linker Intermediates: The POI ligand and the E3 ligase ligand are individually functionalized with either an azide or a terminal alkyne to allow for subsequent conjugation to the linker. Alternatively, one of the ligands can be coupled to the this compound linker first.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The two ligand-linker fragments are then joined together using the click chemistry reaction.

Below is a detailed, representative protocol for the CuAAC reaction in the context of PROTAC synthesis.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

Materials:

-

Azide-functionalized ligand-linker intermediate (1 equivalent)

-

Alkyne-functionalized ligand (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.5 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents) (Optional, but recommended for biological molecules)

-

Solvent: A mixture of tert-butanol and water (1:1 v/v) or DMF/water.

-

Nitrogen or Argon gas

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry reaction vial, dissolve the azide-functionalized ligand-linker intermediate and the alkyne-functionalized ligand in the chosen solvent system.

-

Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate and, if used, the THPTA ligand.

-

Initiation of Reaction: To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate (or copper/THPTA) solution. The solution may change color, indicating the formation of the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.

-

-

Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A general experimental workflow for PROTAC development.

Conclusion

This compound is a valuable and commercially accessible tool for the construction of PROTACs. Its heterobifunctional nature, combined with the benefits of a flexible and hydrophilic PEG spacer, makes it an attractive choice for researchers in the field of targeted protein degradation. The use of click chemistry for the final conjugation step offers a robust and efficient method for the synthesis of these complex molecules. As the field of PROTACs continues to evolve, the rational design and selection of linkers, such as this compound, will remain a cornerstone of developing novel and effective therapeutics.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Azido-PEG3-S-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[4][5][6] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance hydrophilicity and provide conformational flexibility, which can be crucial for the formation of a stable ternary complex between the POI and the E3 ligase.[4][5][6][7]

The Azido-PEG3-S-PEG4-propargyl linker is a bifunctional, PEG-based linker designed for the efficient synthesis of PROTACs via "click chemistry". This linker features an azide group on one end and a propargyl (alkyne) group on the other, enabling a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to connect the POI-binding ligand and the E3 ligase ligand.[8][9][10][11][] This approach allows for a modular and rapid assembly of PROTAC libraries for optimization.[5]

This document provides detailed protocols for the synthesis and characterization of a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional coactivator involved in cancer, using the this compound linker.[13][14]

Data Presentation

The following tables summarize representative quantitative data for a hypothetical BRD4-targeting PROTAC (termed "BRD4-Degrader-1") synthesized using the this compound linker. This data is illustrative and serves as a benchmark for expected outcomes.

Table 1: Synthesis and Characterization of BRD4-Degrader-1

| Parameter | Value | Method of Analysis |

| Yield | 65% | Gravimetric analysis after purification |

| Purity | >98% | HPLC at 254 nm |

| Identity Confirmation | M+H+ expected: [Calculated Mass], found: [Calculated Mass + 1.007] | LC-MS (ESI+) |

| Structure Confirmation | Consistent with proposed structure | 1H NMR, 13C NMR |

Table 2: In Vitro Degradation Profile of BRD4-Degrader-1

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Time Point (hours) |

| MV4-11 | Acute Myeloid Leukemia | 0.75 | >95 | 24 |

| HeLa | Cervical Cancer | 5.2 | >90 | 24 |

| 293T | Human Embryonic Kidney | 10.8 | >90 | 24 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.[15][16][17]

Experimental Protocols

Protocol 1: Synthesis of BRD4-Degrader-1 via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate an alkyne-functionalized BRD4 ligand (e.g., a derivative of JQ1) and an azide-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using the this compound linker. It is assumed that the two ligand-linker intermediates have been prepared beforehand.

Materials:

-

Alkyne-functionalized BRD4 ligand (1.0 eq)

-

Azido-functionalized E3 ligase ligand (1.0 eq)

-

This compound linker (for a sequential reaction approach) or pre-formed ligand-linker arms

-

Copper(II) sulfate (CuSO4) (0.1 eq)

-

Sodium ascorbate (0.5 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)

-

Dimethylformamide (DMF) or a mixture of t-BuOH/H2O (1:1)

-

Deionized water

-

Nitrogen or Argon gas

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized BRD4 ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in DMF or a t-BuOH/H2O mixture in a round-bottom flask.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

-

Preparation of Catalyst Solution:

-

In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and THPTA (0.5 eq) in deionized water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.

-

-

Click Reaction:

-

To the stirred, degassed solution of the reactants, add the CuSO4/THPTA solution, followed by the sodium ascorbate solution.[8][9][10]

-

The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

-

Allow the reaction to stir at room temperature under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the final PROTAC, BRD4-Degrader-1.

-

Protocol 2: Characterization of BRD4-Degrader-1

1. Purity and Identity Confirmation by LC-MS:

-

System: A standard HPLC system coupled with a mass spectrometer (e.g., electrospray ionization - ESI).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).

-

Detection: UV at 254 nm and MS in positive ion mode.

-

Analysis: Assess purity by integrating the peak area at 254 nm. Confirm the identity by comparing the observed m/z of the M+H+ ion with the calculated exact mass.[18]

2. Structural Confirmation by NMR:

-

Dissolve a small amount of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the spectra to confirm the presence of key structural features of the BRD4 ligand, the E3 ligase ligand, the PEG linker, and the newly formed triazole ring.

Protocol 3: Determination of DC50 and Dmax by Western Blot

1. Cell Culture and Treatment:

-

Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of BRD4-Degrader-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 remaining relative to the vehicle control for each concentration.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[19][20]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

Caption: BRD4 signaling pathway and PROTAC-mediated degradation.[14][21]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. broadpharm.com [broadpharm.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 11. jetir.org [jetir.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

- 17. benchchem.com [benchchem.com]

- 18. lcms.cz [lcms.cz]

- 19. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]